7-Hydroxy-8-methyl-2H-1-benzopyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKXRVOQDAYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418998 | |
| Record name | 7-hydroxy-8-methyl coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-17-4 | |
| Record name | NSC108432 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-hydroxy-8-methyl coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One and Its Analogs
Classical Synthetic Approaches for Benzopyran-2-one Core Formation
The synthesis of the coumarin (B35378) nucleus is well-established, with several classical name reactions forming the bedrock of its chemistry. These methods, developed over a century ago, are still widely used due to their reliability and simplicity.
Knoevenagel Condensation Pathways in Coumarin Synthesis
The Knoevenagel condensation is a cornerstone of C=C bond formation in organic synthesis. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with a CH2 group flanked by two strong electron-withdrawing groups—in the presence of a weak base catalyst. youtube.com For coumarin synthesis, a common pathway involves the condensation of a salicylaldehyde (B1680747) derivative with a malonic ester or similar active methylene compound. youtube.comaip.org
The reaction is typically catalyzed by weak organic bases such as piperidine (B6355638) or pyridine. nih.govaip.org The initial condensation is followed by an intramolecular trans-esterification (cyclization) to form the characteristic α-pyrone ring of the coumarin scaffold. youtube.com The versatility of this reaction allows for the synthesis of a wide array of 3-substituted coumarins. sapub.org Research has shown that reaction conditions can be optimized; for instance, using microwave irradiation can significantly shorten reaction times from hours to minutes. aip.orgaip.org Furthermore, advancements have introduced the use of ionic liquids which can act as both the solvent and catalyst, offering a greener alternative to traditional organic solvents. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-Vanillin, Diethyl malonate | Lithium sulfate, Ultrasound | Coumarin derivative | 96-97% | sapub.org |
| Salicylaldehyde, Ethyl acetoacetate (B1235776) | Piperidine | 3-Acetylcoumarin | 96% (crude) | youtube.com |
| 2-Hydroxybenzaldehyde, Ethyl acetoacetate | Diethylamine, Microwave | 3-Acetylcoumarin | - | aip.org |
| o-Hydroxybenzaldehyde, Dimethyl malonate | L-proline, [MMIm][MSO4] (ionic liquid), 90°C | 3-(Methoxy-carbonyl)coumarin | High | nih.gov |
Pechmann Reaction Applications and Modifications
The Pechmann reaction, first reported in 1883, is one of the most prevalent methods for synthesizing coumarins. jetir.orgnih.gov The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. acs.orgslideshare.net For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) is a common starting phenol. Specifically, the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin. jetir.orgnih.govslideshare.netslideshare.net
While effective, the classical Pechmann reaction often requires harsh conditions, large amounts of corrosive acid catalysts, and long reaction times. wordpress.com To address these drawbacks, numerous modifications have been developed. These include the use of reusable solid acid catalysts such as sulfated-zirconia, Amberlyst-15, zeolites, and montmorillonite (B579905) K-10. wordpress.comscispace.com These catalysts are more environmentally friendly and simplify product work-up. Nano-crystalline sulfated-zirconia, for example, has demonstrated excellent activity, yielding 94% of 7-hydroxy-4-methylcoumarin under solvent-free conditions. wordpress.com Microwave-assisted synthesis has also proven advantageous, dramatically reducing reaction times and improving yields. wordpress.com
| Phenol | β-Ketoester | Catalyst/Conditions | Product | Yield | Reference |
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄, 5°C to RT | 7-Hydroxy-4-methylcoumarin | Excellent | jetir.org |
| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, 170°C, 3h (solvent-free) | 7-Hydroxy-4-methylcoumarin | 94% | wordpress.com |
| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, 150°C, 15 min (microwave) | 7-Hydroxy-4-methylcoumarin | 99% | wordpress.com |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15, 110°C (solvent-free) | 7-Hydroxy-4-methylcoumarin | ~95% | scispace.com |
Other Established Reaction Sequences
Besides the Knoevenagel and Pechmann reactions, other classical methods are also employed for coumarin synthesis, each offering unique advantages for accessing specific substitution patterns. sapub.org
Perkin Reaction: This reaction involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate, to form a coumarin-3-carboxylic acid, which can then be decarboxylated.
Reformatsky Reaction: This method utilizes an α-halo ester and a zinc catalyst to react with a carbonyl group of a salicylaldehyde derivative.
Wittig Reaction: The Wittig reaction can be adapted to form the coumarin core, typically involving an ylide derived from a phosphonium (B103445) salt reacting with a salicylaldehyde derivative.
Fries Rearrangement: This reaction can be used to synthesize hydroxyaryl ketones, which are key intermediates for coumarin synthesis. For instance, 8-benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one can be prepared via the Fries rearrangement of 7-benzoyloxy-4-methylcoumarin using anhydrous aluminum chloride. nih.gov
Modern Synthetic Techniques and Advancements
In recent decades, the field of organic synthesis has seen a surge in the development of new catalytic systems, particularly those based on transition metals. These modern techniques offer milder reaction conditions, higher efficiency, and novel pathways for constructing and functionalizing the coumarin scaffold.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis provides powerful and atom-economical alternatives for synthesizing coumarins. mdpi.comthieme-connect.com Palladium, gold, platinum, and copper are among the most frequently used metals. mdpi.comscispace.commdpi.com
Palladium (Pd) Catalysis: Palladium catalysts are versatile for coumarin synthesis. Methods include the intramolecular hydroarylation of aryl alkynoates and the C–H alkenylation of phenols with acrylates. mdpi.comscispace.comnih.gov The oxidative Heck reaction, another Pd-catalyzed process, allows for the direct C-H bond activation and arylation of a pre-formed coumarin ring, for example, to produce 4-arylcoumarin derivatives. scispace.com
Gold (Au) and Platinum (Pt) Catalysis: These metals are particularly effective in catalyzing the intramolecular hydroarylation of aryl propiolates. mdpi.comscispace.com The alkynophilic metal catalyst activates the triple bond, leading to cyclization and formation of the coumarin ring under mild conditions. mdpi.com
Copper (Cu) Catalysis: As a cheap and abundant metal, copper has gained attention for coumarin synthesis. mdpi.com Cu-catalyzed reactions are selective and provide high yields for both the cyclization to form the coumarin core and for the subsequent functionalization of the heterocyclic structure. mdpi.com
| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
| Pd(OAc)₂ | Intramolecular Hydroarylation | Aryl alkynoates | Fast reaction at room temperature | scispace.com |
| Pd(OAc)₂ | Oxidative Heck Coupling | Coumarins, Phenylboronic acid | Direct C-H activation for arylation | scispace.com |
| Au(PPh₃)Cl/AgSbF₆ | Intramolecular Hydroarylation | Arylpropiolates | Effective at room temperature | mdpi.com |
| CuBr₂ | Cyclization | 3-Arylcarbonyl coumarins, 3-Methylindole | Scalable, high yield synthesis of fused systems | mdpi.com |
Multi-Step Synthesis Protocols for Complex Derivatives
The synthesis of complex coumarin derivatives often involves multi-step protocols that start with a basic coumarin scaffold, which is then elaborated through various functional group transformations. youtube.com This strategy allows for the introduction of diverse substituents at specific positions of the coumarin ring, leading to molecules with tailored properties. researchgate.net
A common approach is to begin with a readily accessible coumarin, such as 7-hydroxy-4-methylcoumarin, and perform subsequent reactions. jetir.orgnih.gov For example, nitration of 7-hydroxy-4-methylcoumarin using a mixture of nitric and sulfuric acid yields a mixture of 6-nitro and 8-nitro derivatives, which can then be separated. jetir.orgscispace.com These nitro derivatives can serve as precursors for aminocoumarins.
Another strategy involves fusing other heterocyclic rings to the coumarin core. nih.gov For instance, reacting a 3-arylcarbonyl coumarin with other reagents in the presence of a copper catalyst can lead to coumarin-fused pyrroloindoles. mdpi.com Similarly, complex structures can be built by starting with a coumarin scaffold and introducing side chains via esterification or other coupling reactions, followed by further modifications. acs.orgnih.gov The Baker-Venkataraman transformation is another multi-step method used to synthesize 1,3-diketone intermediates, which can then be cyclized to form more complex coumarin derivatives. ijpcbs.com These multi-step syntheses are essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. acs.org
Environmentally Benign and Green Chemistry Methodologies in 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Synthesis
The synthesis of coumarin derivatives, including this compound, has traditionally involved methods that are often not environmentally friendly, requiring harsh conditions and toxic reagents. nih.gov However, the principles of green chemistry are increasingly being applied to mitigate these issues. These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. taylorandfrancis.comscispace.com
A notable green chemistry approach for the synthesis of this compound is the use of microwave irradiation. One study reports the synthesis of this specific coumarin via a Pechmann condensation of 2-methylresorcinol (B147228) and dl-malic acid, catalyzed by concentrated sulfuric acid under microwave irradiation. semanticscholar.org This method significantly reduces reaction time compared to conventional heating. The optimal conditions were found to be a microwave power of 240 W applied for five 30-second intervals, which resulted in a product yield of 52.2%. semanticscholar.org
Another key strategy in green chemistry is the replacement of homogeneous acid catalysts, like sulfuric acid, with heterogeneous solid acid catalysts. nih.gov Catalysts such as Amberlyst-15, a sulfonic acid resin, have been effectively used in the Pechmann condensation to produce coumarins under solvent-free conditions, often coupled with microwave irradiation. nih.govscispace.com For instance, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate over Amberlyst-15 with microwave assistance achieved a 97% yield in just 20 minutes. nih.gov Similar solvent-free approaches using Amberlyst-15 at 110°C have also proven effective. scispace.comscispace.com The use of such recyclable solid catalysts simplifies product purification and minimizes corrosive and toxic waste. scispace.com
Furthermore, novel nanocatalysts are being developed to facilitate coumarin synthesis under greener conditions. For example, zinc-titanium oxide nanoparticles (Zn0.925Ti0.075O NPs) have been employed as a solid acid catalyst for the Pechmann condensation of various phenols and β-ketoesters under solvent-free conditions at 110 °C, offering high yields and catalyst recyclability. nih.gov These methodologies, including the use of microwaves and solid acid catalysts, represent significant advancements in the environmentally benign synthesis of coumarins like this compound. nih.govtaylorandfrancis.com
Precursors and Reaction Conditions for this compound Synthesis
The synthesis of this compound is primarily achieved through the Pechmann condensation, a classic method for forming the coumarin scaffold. wikipedia.org This reaction involves the acid-catalyzed condensation of a phenol with a β-carbonyl compound. wikipedia.orgnumberanalytics.com
The key phenolic precursor for this compound is 2-methylresorcinol (2-methylbenzene-1,3-diol). The choice of the second precursor, the β-carbonyl compound, determines the substituent at the C4 position of the coumarin ring.
One specific synthesis utilizes dl-malic acid as the β-carbonyl precursor. The reaction with 2-methylresorcinol is catalyzed by concentrated sulfuric acid. A green adaptation of this method employs microwave irradiation (240 W) for a short duration (5 x 30 seconds), with a molar ratio of 2-methylresorcinol to dl-malic acid of 1:1.2. semanticscholar.org
Alternatively, β-ketoesters like ethyl acetoacetate are commonly used in Pechmann condensations. nih.govtaylorandfrancis.com The reaction of 2-methylresorcinol with ethyl acetoacetate, catalyzed by novel Zn0.925Ti0.075O nanoparticles, proceeds under solvent-free conditions at 110 °C to yield the corresponding 4-methyl substituted coumarin. nih.gov While this specific reaction yields 7-hydroxy-4,8-dimethylcoumarin, the principle demonstrates the utility of β-ketoesters as precursors. To obtain the target molecule without a C4-substituent, a different β-ketoester, such as ethyl formylacetate or its equivalent, would be required.
The reaction conditions for these syntheses can be optimized for efficiency and environmental impact. Traditional methods often require strong Brønsted acids like H₂SO₄, HCl, or Lewis acids such as AlCl₃, under harsh heating conditions for extended periods. nih.govnih.goviosrjournals.org Modern approaches focus on milder and more sustainable conditions. For example, solid acid catalysts like Amberlyst-15 are used to facilitate the reaction, often under solvent-free protocols. scispace.comscispace.com The reaction between resorcinol and ethyl acetoacetate using Amberlyst-15 at 110°C under solvent-free conditions gives an excellent yield of 95% in 100 minutes. scispace.com
The table below summarizes the precursors and reaction conditions for the synthesis of this compound and a closely related analog.
| Product | Phenolic Precursor | β-Carbonyl Precursor | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | 2-Methylresorcinol | dl-Malic acid | Conc. H₂SO₄ | Microwave (240 W), 30s x 5 | 52.2% | semanticscholar.org |
| 7-Hydroxy-4,8-dimethyl-2H-1-benzopyran-2-one | 2-Methylresorcinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | Solvent-free, 110 °C, 3h | 85% | nih.gov |
Chemical Modifications and Derivatization Strategies of the 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One Scaffold
Positional Functionalization and Substitution Patterns
The strategic functionalization at specific positions of the 7-hydroxy-8-methyl-2H-1-benzopyran-2-one core is a key approach to creating new chemical entities. The electron-donating nature of the hydroxyl and methyl groups significantly influences the molecule's chemical behavior and its interactions with biological systems.
Modification at the C-7 Hydroxyl Group
The hydroxyl group at the C-7 position is a prime site for modification. Its nucleophilic character allows for reactions such as acylation. For instance, treatment with acid anhydrides at elevated temperatures can lead to the formation of O-acyloxy derivatives. nih.gov This substitution can influence the compound's lipophilicity and subsequent biological interactions.
Table 1: Examples of Modifications at the C-7 Hydroxyl Group
| Derivative Name | Modifying Reagent | Reaction Type | Reference |
| 7-Benzoxy-4-methylcoumarin | Benzoyl chloride | Benzoylation | nih.gov |
| 7-(3-Methylbenzoxy)-4-methylcoumarin | 3-Methylbenzoyl chloride | Benzoylation | nih.gov |
| 7-Acetoxy-4-methylcoumarin | Acetic anhydride (B1165640) | Acetylation | nih.gov |
Derivatization at the C-8 Methyl Group
The methyl group at the C-8 position offers another avenue for derivatization. One common strategy is its conversion to a more reactive functional group. For example, the methyl group can be oxidized to a formyl group (-CHO) using reagents like selenium dioxide, yielding 8-formyl-7-hydroxy-4-methylcoumarin. semanticscholar.orgresearchgate.netresearchgate.net This aldehyde can then serve as a precursor for a variety of subsequent reactions.
Another significant modification involves the Mannich reaction, where the C-8 position is functionalized through the introduction of an aminomethyl group. This is typically achieved by reacting the parent coumarin (B35378) with formaldehyde (B43269) and a secondary amine, such as piperazine (B1678402) or piperidine (B6355638), to introduce these heterocyclic moieties at the C-8 position via a methylene (B1212753) bridge. mdpi.com
Furthermore, the C-8 position can undergo electrophilic substitution reactions. For instance, benzoylation at the C-8 position can be achieved through a Fries rearrangement of the corresponding 7-benzoxy derivative, yielding 8-benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one. nih.govnih.gov
Table 2: Examples of Derivatization at the C-8 Methyl Group
| Derivative Name | Reaction Type | Key Reagents | Reference |
| 8-Formyl-7-hydroxy-4-methylcoumarin | Oxidation | Selenium dioxide | semanticscholar.orgresearchgate.netresearchgate.net |
| 7-Hydroxy-8-[4-(substituted)piperazin-1-ylmethyl]-4-methylchromen-2-ones | Mannich reaction | Formaldehyde, Substituted piperazines | mdpi.com |
| 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | Fries rearrangement | Anhydrous aluminium chloride | nih.gov |
| 8-(3-Methylbenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | Fries rearrangement | Anhydrous aluminium chloride | nih.gov |
Introduction of Substituents at C-3 and C-4
The C-3 and C-4 positions of the pyran-2-one ring are also amenable to modification, which can significantly impact the electronic properties and steric profile of the molecule. While the parent scaffold has a methyl group at C-4, further substitutions can be explored.
Reactions targeting the C-3 position often involve the introduction of various substituents to explore their influence on biological activity. For instance, the synthesis of 3-carboxamido derivatives has been reported for other coumarin scaffolds, indicating a potential modification pathway. nih.gov The introduction of a methyl group at the C-3 position has also been shown to have a significant effect in related heterocyclic systems. mdpi.com
The double bond between C-3 and C-4 can also be a target for reactions such as cycloadditions, which would lead to more complex fused-ring systems.
Synthesis of Nitrogen-Containing Derivatives
The incorporation of nitrogen-containing functional groups and heterocycles is a widely employed strategy to enhance the pharmacological potential of the this compound scaffold. These modifications can introduce basic centers, increase polarity, and provide additional points for hydrogen bonding, which can lead to improved interactions with biological targets.
Schiff Base Formation
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the 8-formyl derivative of 7-hydroxy-4-methylcoumarin. mdpi.com The condensation reaction between the 8-formyl group and various primary amines leads to the formation of these imine derivatives. semanticscholar.orgorientjchem.org This reaction is versatile, allowing for the introduction of a wide range of aromatic and heterocyclic amines. researchgate.netnih.gov The formation of the imine linkage is a key step in creating compounds with diverse biological activities. semanticscholar.org
Table 3: Examples of Schiff Bases Derived from 8-Formyl-7-hydroxy-4-methylcoumarin
| Reactant Amine | Resulting Schiff Base | Reference |
| 3-Amino-1,2,4-triazole | 8-(((1H-1,2,4-triazol-3-yl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one | nih.gov |
| Various aromatic amines | 7-Hydroxy-4-(((aryl)imino)methyl)-2H-chromene-2-ones | orientjchem.org |
| 6-Amino-1,4-benzodioxane | 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one | researchgate.net |
| 4-Amino-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones | 3-Aryl-[(1-isocyano-4-methyl-7-hydroxycoumarin)]-5-methyl-1,3,4-triazoline-2-one | semanticscholar.org |
Incorporation of Piperazine and Piperidine Moieties
Piperazine and piperidine are important heterocyclic moieties frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. jocpr.commdpi.comresearchgate.net In the context of the this compound scaffold, these rings are typically introduced at the C-8 position.
One of the primary methods for this modification is the Mannich reaction, where 7-hydroxy-4-methylcoumarin is reacted with formaldehyde and a substituted or unsubstituted piperazine or piperidine. mdpi.comnih.govresearchgate.net This results in the formation of 8-(piperazin-1-ylmethyl) or 8-(piperidin-1-ylmethyl) derivatives. The substituents on the distal nitrogen of the piperazine ring can be varied to create a library of compounds with different electronic and steric properties. nih.govresearchgate.net
Table 4: Examples of Piperazine and Piperidine Derivatives
| Heterocycle | Resulting Derivative Type | Method of Synthesis | Reference |
| Piperazine | 7-Hydroxy-4-methyl-8-(piperazin-1-ylmethyl)chromen-2-one | Mannich reaction | mdpi.com |
| N-Methylpiperazine | 7-Hydroxy-4-methyl-8-(4-methylpiperazin-1-ylmethyl)chromen-2-one | Mannich reaction | mdpi.com |
| N-(2-Hydroxyethyl)piperazine | 7-Hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4-methylchromen-2-one | Mannich reaction | mdpi.com |
| N-(4-Bromophenyl)piperazine | 7-Hydroxy-8-[4-(bromophenyl)-piperazin-1-ylmethyl]-4-methylchromen-2-one | Mannich reaction | mdpi.com |
| Piperidine | 8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one | Mannich reaction | nih.govresearchgate.net |
Halogenation Reactions on the this compound Nucleus
Halogenation is a fundamental strategy for modifying the electronic properties of the coumarin scaffold and providing synthetic handles for further functionalization. thieme.de The introduction of halogen atoms such as bromine or chlorine onto the benzopyran-2-one nucleus typically proceeds via electrophilic aromatic substitution. The position of substitution is directed by the existing substituents—the hydroxyl group at C7 and the methyl group at C8. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions (C6 and C8). However, since the C8 position is already occupied by a methyl group, the C6 position is a primary site for halogenation. The α,β-unsaturated lactone ring also influences reactivity, with the C3 position being susceptible to addition or substitution reactions. researchgate.net
Nitration, a related electrophilic substitution, of the similar 7-hydroxy-4-methyl coumarin using nitric and sulfuric acid yields both 6-nitro and 8-nitro derivatives, illustrating the reactivity of these positions. scispace.com For halogenation, various reagents and conditions have been explored for related coumarin structures. researchgate.net Common brominating agents include liquid bromine in solvents like acetic acid, and N-Bromosuccinimide (NBS), which is often preferred for its selectivity and milder reaction conditions. researchgate.netresearchgate.net The use of microwave irradiation has been shown to reduce reaction times and potentially increase yields compared to classical heating methods. researchgate.net For instance, studies on the bromination of 7-hydroxy-4-methyl benzopyran-2-one have demonstrated that the reaction's outcome is highly dependent on the brominating agent and conditions, yielding different isomers such as 3-bromo, 8-bromo, and 6,8-dibromo derivatives. researchgate.net A regioselective method for halogenating coumarins using N-halosuccinimide activated by a copper halide has also been developed, providing a pathway to selectively functionalize the heteroarene. thieme.de
| Reaction Type | Reagent(s) | Typical Position(s) of Substitution | Reference |
|---|---|---|---|
| Bromination | Liquid Bromine (Br₂) / Acetic Acid | C6, C3 | researchgate.netresearchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | C6, C3 | researchgate.net |
| Halogenation | N-halosuccinimide / Copper Halide | Regioselective (e.g., C3) | thieme.de |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C6 | scispace.com |
Alkylation and Acylation Strategies for this compound Analogs
The 7-hydroxyl group is a prime site for modification through O-alkylation and O-acylation reactions. These strategies are widely used to alter the solubility, lipophilicity, and interaction of the molecule with biological targets.
O-Alkylation: The phenolic hydroxyl group can be readily converted to an ether linkage. A common method involves reacting the coumarin with an alkyl halide in the presence of a base such as potassium carbonate. This approach has been used to introduce a variety of side chains. For example, in the synthesis of potential serotonin (B10506) receptor agents based on a related coumarin scaffold, the 7-hydroxy group was alkylated with 1,4-dibromobutane, followed by reaction with various arylpiperazines to yield a series of ether-linked derivatives. nih.gov Another strategy involves the reaction of 7-hydroxycoumarins with activated alkynes, such as dialkyl acetylenedicarboxylates, in the presence of a base like triethylamine, to form vinyl ether derivatives. scielo.br
Acylation: Acylation can occur at either the 7-hydroxy group (O-acylation) or on the aromatic ring (C-acylation).
O-Acylation: Ester derivatives are typically synthesized by reacting the 7-hydroxycoumarin with an acyl chloride or anhydride in the presence of a base. For instance, acylation of 7-hydroxy-4-methyl-coumarin with acetic anhydride yields the corresponding 7-acetoxy derivative. researchgate.net
C-Acylation: The introduction of an acyl group onto the aromatic ring, typically at the C6 or C8 position, often requires harsher conditions. The Fries rearrangement is a classic method used for this purpose. google.com This reaction involves heating a 7-acyloxycoumarin precursor with a Lewis acid catalyst, such as anhydrous aluminum chloride, which promotes the migration of the acyl group from the oxygen atom to the aromatic ring. google.comnih.gov For example, 8-benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one can be synthesized via the Fries rearrangement of 7-benzoxy-4-methylcoumarin. nih.gov
| Modification | Strategy | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|---|
| O-Alkylation | Williamson Ether Synthesis | Alkyl halide, K₂CO₃ | 7-O-Alkyl Ether | nih.gov |
| O-Alkylation | Michael Addition | Dialkyl acetylenedicarboxylate, NEt₃ | 7-O-Vinyl Ether | scielo.br |
| O-Acylation | Esterification | Acetic Anhydride | 7-O-Acetyl Ester | researchgate.net |
| C-Acylation | Fries Rearrangement | 7-Acyloxy precursor, AlCl₃, Heat | 6- or 8-Acyl derivative | google.comnih.gov |
Heterocyclic Ring Fusions and Hybrid Molecule Design
Creating hybrid molecules by fusing heterocyclic rings to the coumarin scaffold is a powerful strategy for generating novel chemical entities with potentially enhanced or new biological activities. mdpi.comencyclopedia.pub These fusions can be achieved by building a new ring onto the existing coumarin structure, either on the pyrone or the benzene (B151609) part of the nucleus.
One major approach involves reactions at the C3-C4 double bond of the pyrone ring. A variety of five-membered aromatic heterocycles, including furans, pyrroles, pyrazoles, and thiazoles, can be constructed by fusing them to this position. mdpi.comnih.govresearchgate.net The synthesis often starts with a 3- or 4-substituted coumarin precursor, which undergoes cyclization reactions to form the new fused ring system. nih.gov
A second strategy involves building heterocyclic systems from functional groups on the benzene ring. For this purpose, the this compound scaffold can be first functionalized, for example, by introducing an acetyl or formyl group. This functional group then serves as a synthon for constructing the new ring. For instance, an 8-acetyl-7-hydroxycoumarin (B184913) can be used as a starting material to synthesize coumarin-pyrimidine hybrids. arkat-usa.org The acetyl group is first converted into an α,β-unsaturated ketone, which then undergoes a condensation reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring. arkat-usa.org Similarly, an 8-formyl-7-hydroxycoumarin derivative, synthesized via the Duff reaction, can be reacted with binucleophilic reagents. researchgate.netresearchgate.net For example, its reaction with 2-amino benzamide (B126) results in a ring closure event, yielding a fused quinazoline-one derivative. researchgate.net
| Fusion Strategy | Starting Functionality | Reagents for Heterocycle Formation | Resulting Hybrid System | Reference |
|---|---|---|---|---|
| Fusion at C3-C4 | 3-Hydroxy or 4-Hydroxy coumarin | Various (e.g., for pyrazole (B372694) synthesis: hydrazine) | Chromeno[4,3-c]pyrazol-4(2H)-one | mdpi.comresearchgate.net |
| Fusion at Benzene Ring | 8-Acetyl group | Chalcone formation, then Guanidine hydrochloride | 8-(Pyrimidin-4-yl)-7-hydroxycoumarin | arkat-usa.org |
| Fusion at Benzene Ring | 8-Formyl group | 2-Amino benzamide | 2-(Coumarin-yl)-dihydro-quinazolin-4-one | researchgate.net |
Structure Activity Relationship Sar Studies of 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One and Its Analogs
Correlating Substituent Effects on Biological Potency
The introduction of various substituents onto the 7-hydroxy-4-methylcoumarin scaffold has been shown to significantly modulate biological potency. Studies have demonstrated that the type of substituent and its location are critical determinants of activity. For instance, in the pursuit of anticancer agents, the addition of different functional groups has led to a wide range of cytotoxic effects against human cancer cell lines. nih.gov
One study investigated 27 coumarin (B35378) derivatives, revealing that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C-3 position were the most effective subgroup against K562, LS180, and MCF-7 cancer cells. nih.gov The potency was directly correlated with the length of the alkyl chain. nih.gov Similarly, the introduction of bromine at various positions has been explored, with compound 6-bromo-4-bromomethyl-7-hydroxycoumarin showing notable cytotoxic activity. nih.govresearchgate.net
In the context of antibacterial activity, modifications such as acylation of the 7-hydroxy group have been studied. nih.gov The resulting acyloxycoumarins showed varied inhibitory effects, with some compounds demonstrating better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than Gram-negative bacteria. nih.gov
Furthermore, the synthesis of coumarin-artemisinin hybrids has shown that substituents on the coumarin moiety, such as 3-chloro and 4-methyl groups, can enhance anticancer activity, while a 3-ethoxycarbonyl group may reduce it. nih.gov
Table 1: Effect of Substituents on the Biological Potency of 7-Hydroxy-4-methylcoumarin Analogs
| Position of Substitution | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| C-3 | n-decyl chain | Increased anticancer activity against K562, LS180, and MCF-7 cells. nih.gov | nih.gov |
| C-6 | Bromine | Showed reasonable cytotoxic activities. nih.gov | nih.gov |
| C-8 | Piperazine (B1678402) fragments | Selective inhibition of carbonic anhydrase IX and XII. nih.gov | nih.gov |
| C-3 | Chloro | Greater anticancer activity in coumarin-artemisinin hybrids. nih.gov | nih.gov |
| C-3 | Ethoxycarbonyl | Reduced anticancer effectivity in coumarin-artemisinin hybrids. nih.gov | nih.gov |
Role of Hydroxyl and Methyl Groups at C-7 and C-8 on Activity Profiles
The hydroxyl group at the C-7 position and the methyl group at the C-8 position of the benzopyran-2-one scaffold are pivotal for biological activity. The 7-hydroxy group, in particular, is a common feature in many biologically active, naturally occurring and synthetic coumarins. nih.govnih.gov It often acts as a crucial hydrogen bond donor, facilitating interactions with biological targets. mdpi.com
Studies on 7,8-dihydroxy-4-methylcoumarins (DHMCs) have highlighted the importance of these hydroxyl groups. When compared to their 7-acetoxy counterparts, the dihydroxy derivatives often show different activity profiles, suggesting that the free hydroxyls are critical. nih.gov For instance, 7,8-DHMCs bearing alkyl groups at C-3 were found to be a highly effective subgroup of anticancer agents. nih.gov
The position of these groups is also crucial. The condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) is a common method to synthesize the 7-hydroxy-4-methyl-chromen-2-one core, underscoring the foundational role of this arrangement. mdpi.com Further functionalization at the C-8 position, adjacent to the C-7 hydroxyl group, has been a successful strategy for developing selective enzyme inhibitors. A series of 7-hydroxycoumarin derivatives functionalized at the C-8 position with various piperazine fragments yielded potent and selective inhibitors of human carbonic anhydrase IX and XII. nih.gov This indicates that while the 7-hydroxy group provides a key interaction point, substituents at the sterically active C-8 position can fine-tune the selectivity and potency of the molecule.
Influence of Modifications at C-3 and C-4 on Biological Responses
Modifications at the C-3 and C-4 positions of the pyran-2-one ring have a profound impact on the biological responses of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one analogs. These positions are highly amenable to chemical alteration, allowing for the introduction of a wide array of functional groups that can modulate properties like lipophilicity, steric bulk, and electronic character.
Research has consistently shown that substituents at the C-3 and C-4 positions are highly desirable for the development of new antibacterial and anticancer agents. researchgate.net For example, a SAR study on 4-methylcoumarin (B1582148) derivatives demonstrated that introducing long alkyl chains, specifically an n-decyl group, at the C-3 position of a 7,8-dihydroxycoumarin scaffold resulted in the most potent anticancer compounds within the tested series. nih.gov Another study found that a C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative exhibited significant Src kinase inhibition. chapman.edu
The C-4 position also plays a critical role. While many active compounds feature a 4-methyl group, altering this substituent can enhance potency. nih.gov For instance, replacing the methyl group with a trifluoromethyl (CF3) group at C-4 has been explored in the design of novel fluorinated 7-hydroxycoumarin derivatives with antifungal activity. mdpi.com The electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the coumarin ring system and influence its interaction with biological targets. mdpi.com Furthermore, it has been noted that a 4-oxygen group in the coumarin ring, when part of a linker in hybrid molecules, can enhance cytotoxic potency against cancer cells. nih.gov
Table 2: Influence of C-3 and C-4 Modifications on Biological Activity
| Position | Modification | Resulting Biological Response | Reference |
|---|---|---|---|
| C-3 | n-decyl chain | Potent anticancer activity against K562, LS180, and MCF-7 cells. nih.gov | nih.gov |
| C-3 | Ethoxycarbonylmethyl/ethoxycarbonylethyl moieties | Active subgroup of anticancer 7,8-diacetoxy-4-methylcoumarins. nih.gov | nih.gov |
| C-3 | Decyl substituted quaternary ammonium | Highest Src kinase inhibition (IC50 of 21.6 µM). chapman.edu | chapman.edu |
| C-4 | Trifluoromethyl (CF3) group | Investigated for antifungal activity. mdpi.com | mdpi.com |
| C-4 | Part of an oxygen-containing linker | Enhanced cytotoxic potency in hybrid molecules. nih.gov | nih.gov |
SAR in the Context of Specific Biochemical Targets and Pathways
Understanding the structure-activity relationships of this compound analogs becomes particularly powerful when contextualized with specific biochemical targets. This approach allows for the rational design of inhibitors for enzymes or proteins implicated in disease pathways.
Carbonic Anhydrase (CA) Inhibition: A novel series of 7-hydroxy-4-methylcoumarin derivatives substituted at the C-8 position with various piperazine fragments were synthesized and evaluated for their inhibitory activity against human (h) CA isoforms. nih.gov All synthesized compounds were found to selectively inhibit the tumor-associated isoforms hCA IX and hCA XII, with some exhibiting single-digit nanomolar activity against hCA XII. nih.gov This study confirmed the importance of the coumarin scaffold for developing selective CA inhibitors, with the C-8 substituent playing a key role in defining isoform selectivity. nih.gov
Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition: The benzopyran scaffold has been utilized to develop inhibitors of the HIF-1 pathway, a critical regulator of tumor adaptation to hypoxia. In one study, a qualitative SAR was developed from 42 synthesized analogs. nih.gov Molecular docking studies suggested that an N-phenyl B ring of an analog burrows into a hydrophobic pocket of the p300 protein, a transcriptional co-activator for HIF-1. nih.gov The study highlighted that for the A ring of the scaffold, a 2,2-dimethyl chromene is important for activity, while the double bond is not crucial and can be removed with little to no loss of potency. nih.gov
Src Kinase Inhibition: In an effort to discover new antiproliferative agents, an array of coumarin derivatives were synthesized and evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase often overactive in cancer. The study found that a C-3 decyl substituted quaternary ammonium coumarin derivative was the most potent Src kinase inhibitor, with an IC50 value of 21.6 µM. chapman.edu This suggests a mechanism of action for the antiproliferative effects of these specific coumarin derivatives.
Structural Determinants for Multi-Drug Resistance Reversal Activity
Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.net Coumarin derivatives have been investigated for their potential to reverse MDR. The structural features required for this activity are a subject of ongoing research.
General SAR studies of MDR reversal agents indicate that hydrophobicity is a key characteristic, as many of these agents are structurally unrelated hydrophobic compounds. researchgate.net Certain substructural features have been identified as beneficial for activity. For example, the presence of (di)methoxyphenyl groups often enhances activity, while groups like stable quaternary ammonium salts, carboxylic acids, phenols, or anilines can be detrimental. researchgate.net
In the context of coumarins, sesquiterpene coumarins have been specifically studied for their ability to reverse P-gp-mediated MDR in MCF-7/Adr cancer cells. nih.gov While the specific SAR for this compound itself in MDR reversal is not extensively detailed in the provided context, the general principles suggest that modifications increasing lipophilicity and incorporating features like methoxy-substituted phenyl rings could be a viable strategy. The core coumarin scaffold serves as a versatile platform for adding these necessary functionalities to inhibit efflux pump activity and resensitize cancer cells to conventional chemotherapeutics. researchgate.netnih.gov
Theoretical and Computational Investigations of 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one. These methods, rooted in quantum mechanics, elucidate the electronic structure and reactivity of the molecule.
The electronic properties of coumarin (B35378) derivatives are extensively studied using methods like Density Functional Theory (DFT). auctoresonline.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. auctoresonline.org The energy gap between HOMO and LUMO (ΔE) is a key parameter for molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For instance, in studies of related hydroxycoumarin derivatives, the HOMO is often localized on the electron-rich phenol (B47542) and benzene (B151609) ring, while the LUMO is distributed over the pyran-2-one moiety. auctoresonline.org This distribution dictates the charge transfer interactions within the molecule. nih.gov The analysis of these frontier orbitals helps in understanding the sites susceptible to electrophilic and nucleophilic attacks, which is visualized through Molecular Electrostatic Potential (MEP) maps where positive potentials indicate electrophilic sites and negative potentials indicate nucleophilic sites. nih.govbhu.ac.in
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. auctoresonline.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Characterizes the electron-accepting ability of the molecule. auctoresonline.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |
| Ionization Potential (I) | The minimum energy required to remove an electron. | Related to EHOMO (I ≈ -EHOMO). auctoresonline.org |
| Electron Affinity (A) | The energy released when an electron is added. | Related to ELUMO (A ≈ -ELUMO). auctoresonline.org |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Calculated as χ = (I + A) / 2. auctoresonline.org |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Calculated as η = (I - A) / 2. auctoresonline.org |
This table provides an interactive overview of parameters commonly calculated for coumarin derivatives to predict their reactivity.
The 7-hydroxycoumarin scaffold is a classic example for studying proton transfer phenomena. In the ground state, the enol form is typically the most stable tautomer. mdpi.com However, depending on the solvent environment and substituents, equilibrium with keto tautomers can be observed. beilstein-journals.orgnih.gov
Upon photoexcitation, the acidity of the 7-hydroxyl group dramatically increases, facilitating a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comsemanticscholar.org In this process, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the pyrone ring. This transfer is often mediated by solvent molecules, especially in protic solvents like methanol (B129727) or water, forming a hydrogen-bonded "proton wire". rsc.org
The ESIPT leads to the formation of an excited-state keto tautomer, which exhibits a large Stokes shift in its fluorescence spectrum, meaning there is a significant difference between the wavelengths of maximum absorption and emission. mdpi.com The neutral enol form typically emits in the blue region (~390 nm), while the proton-transferred keto form or the deprotonated phenolate (B1203915) anion emits at longer wavelengths in the green-blue region (~450-470 nm). mdpi.comnih.gov The efficiency and pathway of this proton transfer can be blocked or modified by the surrounding environment, such as interactions within a protein binding site, which can lead to a substantial blue-shift in emission. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jocpr.com For derivatives of 7-hydroxy-4-methylcoumarin, docking studies have been employed to understand their binding modes with various biological targets. For example, studies on coumarin derivatives as inhibitors of protein kinase CK2 or phosphodiesterase-4 (PDE4) have used docking to identify key interactions in the active site. researchgate.netajpp.in These interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions. ajpp.in
Following docking, Molecular Dynamics (MD) simulations are often performed to investigate the stability and dynamics of the ligand-protein complex over time. utupub.fichemrxiv.org MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate estimation of binding affinity. physchemres.orgfrontiersin.org For example, MD simulations can reveal the role of specific water molecules in mediating ligand-protein interactions and confirm the stability of hydrogen bonds identified in docking studies. frontiersin.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. mdpi.com
For benzopyran derivatives, 2D-QSAR studies have shown that properties like the van der Waals surface area of hydrophobic atoms can correlate linearly with inhibitory activity against targets like P-glycoprotein. nih.gov
Three-dimensional QSAR (3D-QSAR), using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides more detailed insights. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. researchgate.netfrontiersin.org A 3D-QSAR study on 7-hydroxycoumarin derivatives as CK2 inhibitors identified the importance of steric, electronic, and hydrophobic fields for inhibitory potency. researchgate.net The resulting contour maps serve as a guide for designing new derivatives with enhanced activity by indicating where to add or remove specific chemical groups. researchgate.netresearchgate.net The reliability of QSAR models is rigorously tested through internal and external validation procedures to ensure their predictive power. nih.govjmchemsci.com
Crystallographic Analysis and Intermolecular Interaction Studies
Crystallographic analysis, primarily through X-ray diffraction, provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformation.
X-ray diffraction studies on derivatives of this compound, such as 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one, reveal detailed structural features. nih.govresearchgate.net In this derivative, the coumarin ring system is nearly planar. The crystal structure often includes solvent molecules, like water, which participate in an extensive network of hydrogen bonds. nih.gov
Key intermolecular interactions observed in the crystal packing of coumarin derivatives include:
O—H···O Hydrogen Bonds: These are common between the hydroxyl groups and carbonyl oxygens of adjacent molecules or with water molecules, linking molecules into chains or more complex networks. nih.goviucr.org
π–π Stacking: The planar aromatic rings of the coumarin system can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-centroid distance between stacked rings is typically in the range of 3.6 to 3.8 Å. nih.gov
These structural studies provide an empirical foundation for the theoretical models and help in understanding the solid-state properties and intermolecular recognition patterns of this class of compounds.
Table 2: Crystallographic Data for 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate
| Parameter | Value | Reference |
| Formula | C17H12O4·H2O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 14.8912 (15) | nih.gov |
| b (Å) | 9.6768 (11) | nih.gov |
| c (Å) | 20.644 (2) | nih.gov |
| β (°) ** | 104.275 (2) | nih.gov |
| Volume (ų) ** | 2882.9 (5) | nih.gov |
| Dihedral Angle | 86.59 (5)° (between coumarin and phenyl planes) | nih.govresearchgate.net |
This interactive table summarizes key crystallographic parameters from a study on a closely related derivative, illustrating the precise structural information obtained from X-ray diffraction.
Advanced Analytical Methodologies for Research and Characterization of 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One
Comprehensive Spectroscopic Techniques for Structural Elucidation (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The spectrum of a coumarin (B35378) is distinguished by several key absorption bands. For the closely related derivative, 4-(chloromethyl)-7-hydroxy-8-methylcoumarin, specific vibrational frequencies have been identified, which provide a reliable reference for the parent compound. dergipark.org.tr The expected FT-IR peaks for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one are detailed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | ~3300-3100 (Broad) | Stretching vibration of the hydroxyl group. |
| Aromatic C-H | ~3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H | ~2975-2850 | Stretching vibrations of the methyl group C-H bonds. |
| Lactone C=O | ~1720-1680 | Carbonyl stretching of the α,β-unsaturated lactone ring, a hallmark of coumarins. dergipark.org.tr |
| Aromatic C=C | ~1610, ~1570, ~1490 | Stretching vibrations within the aromatic ring. researchgate.net |
| C-O Stretch | ~1260, ~1170 | Stretching vibrations of the C-O bonds in the lactone and phenol (B47542) groups. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both ¹H-NMR and ¹³C-NMR, provides definitive information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic protons on the benzene ring (H-5 and H-6) would appear as doublets due to ortho-coupling. The vinyl protons of the pyranone ring (H-3 and H-4) would also present as doublets. The methyl protons at the C-8 position would yield a singlet, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |
| -OH | Variable | Broad Singlet |
| H-4 | ~7.6 | Doublet |
| H-5 | ~7.4 | Doublet |
| H-6 | ~6.9 | Doublet |
| H-3 | ~6.2 | Doublet |
| -CH₃ | ~2.3 | Singlet |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule's unique electronic environments. The carbonyl carbon of the lactone ring is the most deshielded, appearing at the lowest field.
| Carbon Atom | Expected Chemical Shift (δ ppm) |
| C=O (C-2) | ~161 |
| C-7 | ~155 |
| C-9 (C-8a) | ~152 |
| C-4 | ~143 |
| C-5 | ~125 |
| C-6 | ~114 |
| C-3 | ~112 |
| C-10 (C-4a) | ~112 |
| C-8 | ~109 |
| -CH₃ | ~9 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2H-1-benzopyran-2-ones, a characteristic fragmentation involves the loss of a carbon monoxide (CO) molecule, which often results in the base peak. thieme-connect.de The exact mass of the molecular ion (M⁺) for C₁₀H₈O₃ is 176.0473 g/mol .
| m/z Value | Ion/Fragment | Description |
| 176 | [M]⁺ | Molecular Ion |
| 148 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring. thieme-connect.de |
| 147 | [M - CO - H]⁺ | Subsequent loss of a hydrogen radical. |
Chromatographic Purification and Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis and purification of coumarin derivatives. Due to the compound's polarity, reversed-phase HPLC is typically employed. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (like trifluoroacetic acid) to ensure sharp peak shapes. Detection is usually performed with a UV detector, taking advantage of the strong absorbance of the coumarin ring system around 275 and 315 nm. thieme-connect.de Purification of related sulfonated this compound derivatives has been successfully achieved using reverse-phase absorption chromatography. google.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of coumarins, particularly in complex mixtures. The synthesis of this compound has been monitored using gas chromatography to determine reaction yields. researchgate.netpreprints.org For analysis by GC, the volatility of the compound may be enhanced through derivatization, such as silylation of the phenolic hydroxyl group. The mass spectrometer detector provides structural confirmation of the separated components. This method is referenced in studies involving the identification of coumarin analogues in secondary metabolite profiles. researchgate.net
Fluorescence Spectroscopy Applications in Biochemical and Cellular Research
7-hydroxycoumarins are a well-known class of fluorescent molecules whose properties are highly sensitive to their local environment, making them valuable as probes in biochemical and cellular studies. niph.go.jp
The fluorescence of this compound is intrinsically linked to the protonation state of its 7-hydroxy group. niph.go.jp The compound exhibits different excitation and emission spectra in its protonated (phenol) and deprotonated (phenolate) forms. This pH-dependent fluorescence is governed by the acid dissociation constant (pKa) of the hydroxyl group. For this compound, the pKa has been determined to be 8.0. niph.go.jpniph.go.jp
This property is exploited in the design of ratiometric fluorescent probes. By measuring the ratio of fluorescence intensity at two different wavelengths, researchers can make quantitative measurements of pH or other analytes. A key strategy in probe design involves attaching other chemical groups to the coumarin scaffold, often at the 8-position, to modulate the pKa of the 7-hydroxy group. niph.go.jp For instance, the introduction of an anionic phosphate (B84403) group at a position adjacent to the hydroxyl group can significantly increase its pKa. niph.go.jpniph.go.jp An enzymatic reaction, such as one catalyzed by a phosphatase, can cleave this group, causing the pKa to revert and inducing a measurable shift in the fluorescence spectrum. niph.go.jp This principle allows for the sensitive detection of enzyme activity in biochemical assays and cellular imaging.
Emerging Research Applications of 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One in Non Therapeutic Contexts
Utilization as Fluorescent Probes in Cellular and Molecular Biology Research
The 7-hydroxycoumarin core is renowned for its fluorescent properties, making its derivatives valuable tools in biological research. These compounds typically exhibit blue-green fluorescence and their photophysical characteristics, such as quantum yield and Stokes shift, are often sensitive to the local environment. mdpi.com This sensitivity allows them to function as probes for reporting on polarity, pH, and the presence of specific ions or biomolecules. mdpi.comnih.gov
While extensive research exists for the general class of 7-hydroxycoumarins and specifically for the 7-hydroxy-4-methylcoumarin isomer, dedicated studies on the application of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one as a fluorescent probe are not widely documented in current literature. However, the principles derived from its parent class are highly relevant.
Derivatives of 7-hydroxycoumarin have been successfully engineered into sophisticated fluorescent sensors. For instance, they have been modified to create chemosensors for detecting metal ions like zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). nih.govresearchgate.netgoogle.com The design of these probes often involves attaching a specific ion-binding group (a ligand) to the coumarin (B35378) structure. nih.gov The binding of the target ion then causes a distinct change in the fluorescence output, such as enhancement (turn-on) or quenching (turn-off), allowing for quantification. nih.gov
In a notable application, a 7-hydroxycoumarin fluorophore was identified as a high-affinity binder to the active site of the Macrophage Migration Inhibitory Factor (MIF), a protein implicated in inflammation and cancer. Binding of the coumarin probe resulted in the quenching of its fluorescence, a property that was harnessed to develop a novel competition-based assay for screening potential drug candidates that target MIF. This demonstrates the utility of the 7-hydroxycoumarin scaffold in creating affinity-based probes for fundamental biological studies.
Furthermore, by introducing reactive groups like an azide, 7-hydroxycoumarins can be used as fluorogenic dyes in "click chemistry" reactions. researchgate.net These probes are initially non-fluorescent but become intensely fluorescent upon reacting with a target molecule (e.g., an alkyne-modified biomolecule), making them excellent for live-cell imaging and tracking cellular processes like DNA proliferation. researchgate.net
The table below summarizes the photophysical properties of representative 7-hydroxycoumarin derivatives, illustrating the characteristics that could be expected and potentially fine-tuned in the 8-methyl isomer.
| Derivative Name | Excitation Max (λex) | Emission Max (λem) | Application | Ref |
| 7-Hydroxycoumarin derivative (for MIF binding) | ~360 nm | ~460 nm (Stokes shift >100 nm) | Affinity-based fluorescent probe for protein binding studies | |
| 3-Azido-7-hydroxycoumarin (post-"click" reaction) | 404 nm | 477 nm | Fluorescent labeling of biomolecules in live cells | researchgate.net |
| 7-Hydroxy-4-methylcoumarin | 321 nm | Not specified | Precursor for polymeric fluorescent brighteners | ncsu.edu |
| Cyclotriphosphazene-cored coumarin chemosensors | ~340 nm | 465-502 nm | Fluorescent chemosensor for Fe³⁺ ions | researchgate.netgoogle.com |
Role in Plant Defense Mechanisms and Ecological Interactions
Coumarins are a major class of phytochemicals found widely in the plant kingdom, where they perform a variety of ecological functions. google.com They act as growth regulators, antimicrobial agents (bacteriostats and fungistats), and protective agents against infection. The specific role of this compound in these processes is not well-defined in existing research, but the activities of structurally similar coumarins provide a strong basis for its potential functions.
A primary role of coumarins in plants is in allelopathy, where they are released into the environment to inhibit the growth of competing plant species. nih.govrsc.org The 7-hydroxycoumarin structure, also known as umbelliferone (B1683723), is a common and potent allelochemical. nih.govrsc.org Research has shown that the hydroxyl group at the C7 position contributes significantly to the phytotoxicity of these compounds. nih.gov They can inhibit root and shoot growth, and their mechanism of action is thought to involve the inhibition of photosynthesis and the accumulation of reactive oxygen species (ROS) in the target plant. nih.gov
The bioactivity of coumarins is sensitive to their substitution pattern. Studies comparing umbelliferone (7-hydroxycoumarin) to its derivatives, such as esculetin (B1671247) (6,7-dihydroxycoumarin) and scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), have found that umbelliferone often exhibits higher phytotoxicity. nih.gov This suggests that further substitutions on the benzopyran ring, such as the methyl group at the C8 position in this compound, would modulate its allelopathic potential.
In addition to plant-plant interactions, coumarins are involved in defending plants against pathogens. For example, 7-Hydroxy-3,4,8-trimethylcoumarin, a closely related compound, has been shown to inhibit melanin (B1238610) production in the fungus Aspergillus bridgeri, indicating a potential role in antifungal defense. researchgate.net Coumarins can also function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. google.com
The table below lists some naturally occurring coumarins and their documented roles in plant ecology.
| Compound Name | Plant Source Examples | Ecological Role | Ref |
| Coumarin | Tonka bean (Dipteryx odorata), Sweet clover (Melilotus sp.) | Feeding deterrent due to bitter taste | google.com |
| Umbelliferone (7-Hydroxycoumarin) | Found in Apiaceae, Asteraceae, Fabaceae families | Allelopathy (phytotoxicity), growth inhibition | nih.govrsc.org |
| Scopoletin (7-Hydroxy-6-methoxycoumarin) | Found in various families, including Solanaceae | Allelopathy, phytoalexin | nih.govrsc.org |
| Esculetin (6,7-Dihydroxycoumarin) | Found in various families, including Asteraceae | Allelopathy (generally less phytotoxic than umbelliferone) | nih.gov |
Potential in Material Science and Optics as Dyes or Optical Brighteners (General Coumarin Applications)
The inherent photophysical properties of the coumarin core make it a highly versatile chromophore for applications in material science and optics. byjus.com Coumarin derivatives are widely used as fluorescent dyes, laser dyes, and optical brightening agents due to their strong fluorescence (often in the blue-green region of the spectrum), good photostability, and high quantum yields. researchgate.netnih.gov The specific properties can be tuned by modifying the substituents on the benzopyran ring. byjus.com
Dyes and Laser Dyes: Coumarin derivatives are among the most important classes of dyes for dye lasers, which are valued for their ability to produce tunable, coherent light. nih.gov Compounds like Coumarin 480 and Coumarin 500 are used to generate laser emissions across the UV and visible spectrums for applications in telecommunications and material processing. The efficiency of these dyes is dependent on their molecular structure, which influences their rates of fluorescence and non-radiative energy loss. nih.gov The introduction of different functional groups can shift absorption and emission wavelengths, a principle that allows for the rational design of dyes for specific optical applications. rsc.org
Optical Brighteners: Coumarins are extensively used as optical brightening agents (OBAs), also known as fluorescent whitening agents, in the textile and paper industries. researchgate.netresearchgate.netgoogle.com These compounds absorb invisible ultraviolet light and re-emit it as visible blue light. ncsu.edu This blue light masks the natural yellow hue of materials like paper and fabrics, making them appear whiter and brighter to the human eye. researchgate.netncsu.edu Coumarin-based brighteners have been incorporated into polymers for applications in paper sizing, where they can simultaneously improve brightness and provide protection against UV-induced yellowing. ncsu.edu
Advanced Materials: The utility of coumarins extends to the development of advanced functional materials. They are incorporated into polymers to create photoresponsive systems, such as self-healing materials and drug delivery vehicles. nih.govresearchgate.net Their fluorescent properties are also exploited in the creation of sensors for pH or specific ions, where they are embedded into polymer matrices or hydrogels. nih.gov Furthermore, coumarins are investigated for use in organic light-emitting diodes (OLEDs) and for optical data storage, highlighting their broad potential in modern electronics and photonics. nih.govresearchgate.net
The table below summarizes key applications of coumarin derivatives in material science.
| Application | Function of Coumarin Derivative | Example Material/System | Ref |
| Laser Dyes | Active gain medium, emits tunable coherent light | Dye lasers for spectroscopy and telecommunications | nih.gov |
| Optical Brighteners | Absorbs UV light, emits blue light to increase perceived whiteness | Paper, textiles, detergents | researchgate.netncsu.eduresearchgate.net |
| Functional Polymers | Provides fluorescence for sensing or photoreactivity for cross-linking | pH-sensing membranes, self-healing polymers | nih.gov |
| Organic Electronics | Emissive layer or dopant in light-emitting devices | Organic Light-Emitting Diodes (OLEDs) | nih.govresearchgate.net |
Future Perspectives and Uncharted Research Directions for 7 Hydroxy 8 Methyl 2h 1 Benzopyran 2 One
Elucidation of Novel Biological Activities and Associated Mechanisms
The biological activities of coumarin (B35378) derivatives are diverse and well-documented, offering a roadmap for investigating 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one. nih.gov Future research should systematically screen this compound for a range of biological effects, drawing parallels from the activities observed in structurally similar molecules.
A significant body of research on 7-hydroxy-4-methylcoumarin and its derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antifungal properties. nih.gov For instance, derivatives of 7-hydroxy-4-methylcoumarin have shown potent antioxidant and antifungal activities. nih.gov Furthermore, studies on 7-hydroxycoumarin derivatives have revealed their potential as inhibitors of macrophage migration inhibitory factor (MIF), a key player in inflammation and cancer. nih.govacs.org The substitution pattern on the coumarin ring is critical, with different groups influencing the potency and selectivity of the biological response. mdpi.com
Future investigations into this compound should therefore include, but not be limited to, the following areas:
Anti-inflammatory and Immunomodulatory Effects: Given that 7-hydroxycoumarins exhibit anti-inflammatory properties, it is crucial to assess the potential of this compound to modulate inflammatory pathways. nih.gov This could involve studying its effects on key inflammatory mediators and enzymes.
Anticancer Activity: Many coumarin derivatives have been investigated for their anticancer potential. nih.gov Research on this compound could explore its cytotoxicity against various cancer cell lines and elucidate the underlying mechanisms, such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition: The coumarin scaffold is a known inhibitor of various enzymes. Future studies could explore the inhibitory potential of this compound against enzymes implicated in diseases like Alzheimer's. nih.gov
Antimicrobial and Antifungal Properties: The antifungal activity of coumarin derivatives against various phytopathogenic fungi has been established. researchgate.netnih.gov Screening this compound against a panel of bacteria and fungi could reveal novel antimicrobial agents.
Melanogenesis Regulation: Interestingly, different substitutions on the 7-hydroxy coumarin skeleton can either promote or inhibit melanogenesis. mdpi.com Investigating the effect of the 8-methyl substitution in this compound on melanin (B1238610) production could lead to applications in cosmetics or treatments for pigmentation disorders.
A critical aspect of this research will be to unravel the mechanisms of action. For example, studies on other coumarins have identified their ability to interact with specific cellular targets. nih.govacs.org Identifying the molecular targets of this compound will be paramount to understanding its biological function.
Development of Highly Efficient and Sustainable Synthetic Routes
While the synthesis of coumarins is well-established, there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. The Pechmann condensation is a classic method for synthesizing 7-hydroxy-4-methylcoumarin, and similar principles can be applied to its 8-methyl analog. youtube.comyoutube.com
Future research in this area should focus on:
Green Catalysis: Exploring the use of solid acid catalysts, such as Amberlyst-15, zeolites, or functionalized nanoparticles, can offer advantages like reusability, reduced waste, and milder reaction conditions. researchgate.netacs.orgresearchgate.net The development of eco-friendly protocols using natural acids or microwave-assisted synthesis could also be a promising direction. researchgate.net
One-Pot Syntheses: Designing one-pot multi-component reactions to construct the this compound scaffold with various functional groups in a single step would significantly improve efficiency.
Flow Chemistry: The application of continuous flow technologies can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
The table below summarizes some of the catalysts and conditions that have been successfully employed for the synthesis of related 7-hydroxy-methyl-coumarins, which could be adapted for this compound.
| Catalyst/Method | Reactants | Key Advantages |
| Sulfuric Acid | Resorcinol (B1680541), Ethyl acetoacetate (B1235776) | Traditional, well-established method youtube.comyoutube.com |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Green, reusable catalyst researchgate.net |
| UiO-66-SO3H | Phloroglucinol, Ethyl acetoacetate | Highly efficient solid acid catalyst acs.org |
| Oxalic Acid in Ethanol | Resorcinol, Ethyl acetoacetate | Milder, greener conditions sathyabama.ac.in |
| Microwave Irradiation | Phenols, β-ketoesters | Accelerated reaction times, improved yields researchgate.net |
Advanced Computational Modeling for Precise Mechanism Prediction and Lead Optimization
Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental work. For this compound, computational modeling can be instrumental in several areas:
Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives and using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, it is possible to predict the biological activities of novel compounds based on their structural features. researchgate.netmdpi.com This can help in prioritizing the synthesis of the most promising candidates.
Molecular Docking: Docking studies can predict the binding affinity and mode of interaction of this compound with specific biological targets, such as enzymes or receptors. nih.gov This provides insights into the mechanism of action at a molecular level.
Reaction Mechanism Elucidation: Computational methods can be used to study the reaction mechanisms of synthetic routes, helping to optimize reaction conditions and catalyst design. acs.orgresearchgate.netresearchgate.net
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted using computational models, which is crucial for drug development. nih.gov
Exploration of Non-Biological High-Tech Applications
The unique photophysical properties of coumarins open up avenues for their application in various high-tech fields. 7-Hydroxy-4-methylcoumarin, for instance, is used as a laser dye. youtube.com The future exploration of this compound could focus on:
Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin core can be harnessed to develop sensors for detecting metal ions, pH changes, or specific biomolecules. nih.govacs.org The 8-methyl group might modulate the fluorescence properties in a useful way.
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives have been investigated as materials for OLEDs due to their electroluminescent properties. The substitution pattern on the coumarin ring can be tuned to achieve desired emission colors and efficiencies.
Liquid Crystals: The rigid, planar structure of the coumarin scaffold makes it a potential building block for liquid crystalline materials. researchgate.net
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The multifaceted nature of this compound provides a platform for exciting interdisciplinary research.
Chemical Biology: By developing derivatives with specific reactive groups, this compound can be used as a chemical probe to study biological processes. For example, attaching a photo-activatable group could allow for spatiotemporal control of its biological activity. The development of coumarin-based fluorescent probes is a prime example of the synergy between chemistry and biology. nih.gov
Material Science: The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with unique optical or biological properties. For instance, coumarin-containing polymers could be designed for applications in drug delivery or as biocompatible materials.
Q & A
Q. What statistical approaches are recommended for SAR studies of derivatives?
- Methodological Answer : Apply multivariate regression or machine learning (e.g., Random Forests) to correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity. For example, 3,4-dihydro-7-hydroxy-4-phenylcoumarin’s activity is influenced by phenyl group hydrophobicity . Validate models with leave-one-out cross-validation (LOOCV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
